molecular formula C7H7F2N B1597673 3,5-Difluoro-4-methylaniline CAS No. 878285-13-3

3,5-Difluoro-4-methylaniline

Cat. No. B1597673
M. Wt: 143.13 g/mol
InChI Key: QPIOXIGUXPBDHD-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methylaniline is a chemical compound with the molecular formula C7H7F2N . It is used in conjunction with thermal energy .


Synthesis Analysis

The synthesis of 3,5-Difluoro-4-methylaniline involves the use of palladium on carbon and hydrogen in tetrahydrofuran at 25°C for 3 hours . The mixture is then filtered, and the filtrate is concentrated under reduced pressure to afford 3,5-difluoro-4-methylaniline .


Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-4-methylaniline contains a total of 17 bonds; 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .


Physical And Chemical Properties Analysis

3,5-Difluoro-4-methylaniline has a molecular weight of 143.14 . It is a solid at room temperature . The compound is insoluble in water .

Scientific Research Applications

Fluorescence Correlation Spectroscopy in Ligand-Receptor Interactions

Fluorescence correlation spectroscopy (FCS) has been utilized to investigate ligand-receptor interactions, highlighting the role of fluorophores in enhancing measurement quality and elucidating ligand-receptor binding dynamics. Although 3,5-Difluoro-4-methylaniline is not directly mentioned, the use of fluorophores in such studies underscores the potential application of fluorescently labeled compounds, including those derived from 3,5-Difluoro-4-methylaniline, in biomedical research to study receptor antagonism and binding affinities (Wohland et al., 1999).

Synthesis of Trifluoromethylated Analogues

Research into the synthesis of trifluoromethylated analogues of various organic compounds, such as 4,5-Dihydroorotic Acid, demonstrates the importance of fluorine atoms in modifying chemical properties and enhancing biological activity. While 3,5-Difluoro-4-methylaniline is not explicitly mentioned, the methodologies developed for incorporating fluorine atoms into organic molecules could be applied to the synthesis and functionalization of 3,5-Difluoro-4-methylaniline derivatives for pharmaceutical or agricultural applications (Sukach et al., 2015).

Metallation and Synthesis of Carboxylate Derivatives

The metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines to synthesize carboxylate derivatives highlights the reactivity of difluoroaniline compounds under specific conditions, providing insights into the chemical behavior of 3,5-Difluoro-4-methylaniline. This knowledge can aid in the development of new synthetic pathways for creating complex molecules with potential applications in material science, catalysis, and organic synthesis (Thornton & Jarman, 1990).

Enantioselective Epoxidation Catalysis

Research into the use of (salen)Manganese complexes for the enantioselective epoxidation of unfunctionalized olefins, although not directly involving 3,5-Difluoro-4-methylaniline, underscores the potential of using fluorinated anilines as ligands or substrates in asymmetric catalysis to achieve high selectivity and efficiency in synthetic chemistry applications (Zhang et al., 1990).

Spectroscopic and Quantum Chemical Studies

Spectroscopic and quantum chemical studies on difluoroaniline molecules, such as 3,4-difluoroaniline, provide valuable information on the electronic structure, vibrational spectra, and physicochemical properties of such compounds. This research can inform the design of 3,5-Difluoro-4-methylaniline-based sensors, dyes, and materials by understanding the impact of fluorine substitution on molecular behavior (Kose et al., 2015).

Safety And Hazards

3,5-Difluoro-4-methylaniline is considered hazardous. It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

3,5-difluoro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIOXIGUXPBDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372210
Record name 3,5-difluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-methylaniline

CAS RN

878285-13-3
Record name 3,5-Difluoro-4-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878285-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-difluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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